(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine is a chemical compound with the molecular formula C7H12BrN3 and a molecular weight of 218.09 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyrazole ring, which is further substituted with an ethyl group and a methylamine group. It is commonly used in various fields of scientific research due to its unique chemical properties.
Scientific Research Applications
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, which could suggest potential targets for this compound .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other pyrazole derivatives .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability .
Result of Action
Similar compounds have been shown to have various biological activities, including antimicrobial and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine typically involves the bromination of 1-ethyl-1H-pyrazole followed by the introduction of a methylamine group. One common method involves the reaction of 1-ethyl-1H-pyrazole with bromine in the presence of a suitable solvent to yield 4-bromo-1-ethyl-1H-pyrazole. This intermediate is then reacted with formaldehyde and methylamine under controlled conditions to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-1-ethyl-1H-pyrazole: Lacks the methylamine group.
4-Bromo-3-ethyl-1-methyl-1H-pyrazole: Contains an additional methyl group on the pyrazole ring.
Uniqueness
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine is unique due to the presence of both an ethyl group and a methylamine group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(4-bromo-1-ethylpyrazol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDXWVDXUZDIIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.